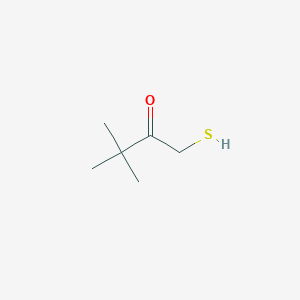

3,3-Dimethyl-1-sulfanylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-sulfanylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(2,3)5(7)4-8/h8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWNDKOITURJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533364 | |

| Record name | 3,3-Dimethyl-1-sulfanylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88977-75-7 | |

| Record name | 3,3-Dimethyl-1-sulfanylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,3 Dimethyl 1 Sulfanylbutan 2 One

Direct Thiolation Approaches

Direct thiolation methods offer a straightforward route to 3,3-dimethyl-1-sulfanylbutan-2-one by introducing the sulfur functionality in a single key step. These approaches typically involve the reaction of an activated precursor with a sulfur nucleophile.

Thiolation of Activated Butanone Derivatives

One common strategy involves the use of an α-haloketone precursor, such as 1-chloro-3,3-dimethylbutan-2-one. This activated butanone derivative can readily undergo nucleophilic substitution with a thiol source. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the adjacent carbon, facilitating the displacement of the halide by the sulfur nucleophile. The general reaction involves treating the α-haloketone with a thiolating agent like sodium hydrosulfide (B80085) or hydrogen sulfide (B99878) in a suitable solvent.

Nucleophilic Substitution Reactions with Sulfide Sources

This approach is a cornerstone for the formation of the carbon-sulfur bond in this compound. The reaction typically employs an alkyl halide precursor, such as 1-chloro-3,3-dimethylbutane, which can react with a variety of sulfide sources. While this specific precursor would lead to a different final product, the principle applies to the appropriately substituted ketone. For the synthesis of the target compound, 1-chloro-3,3-dimethylbutan-2-one would be the substrate of choice. The reaction with a nucleophilic sulfide source, for instance, sodium hydrosulfide (NaSH), proceeds via an SN2 mechanism. The choice of solvent is critical and often involves polar aprotic solvents to enhance the nucleophilicity of the sulfide source.

| Reactant | Reagent | Product | Reaction Type |

| 1-Chloro-3,3-dimethylbutan-2-one | Sodium Hydrosulfide (NaSH) | This compound | Nucleophilic Substitution |

| 1-Bromo-3,3-dimethylbutan-2-one | Hydrogen Sulfide (H₂S) & Base | This compound | Nucleophilic Substitution |

Multi-step Convergent Synthesis Routes

For instances where direct thiolation is not feasible or yields are low, multi-step convergent syntheses provide alternative pathways. These routes build the molecule by combining different fragments or by elaborating on a core structure through a sequence of reactions.

Formation via Thioester Intermediates

An alternative multi-step approach involves the formation and subsequent conversion of a thioester intermediate. This strategy could begin with the conversion of a suitable carboxylic acid to a thioester. For example, 3,3-dimethylbutanoic acid could be activated and reacted with a thiol to form a thioester. The subsequent step would involve a selective transformation of the thioester to the desired α-mercaptoketone. This might involve reactions such as a Claisen condensation followed by decarboxylation and reduction, or other specific transformations designed to introduce the ketone and thiol functionalities in the correct positions.

Derivatization from Related Alkyl Halide Precursors

Synthesis can also commence from a related alkyl halide, such as neohexyl chloride (1-chloro-3,3-dimethylbutane). nih.gov A potential synthetic sequence could involve the introduction of a protected thiol group at the 1-position, followed by oxidation of the second carbon to a ketone. For instance, the chloride could be displaced by a protected thiol, like tritylthiol, followed by deprotection and oxidation of the adjacent methylene (B1212753) group. This multi-step process allows for the controlled introduction of the required functional groups.

Chemoenzymatic and Biosynthetic Pathways towards Analogs

While specific chemoenzymatic or biosynthetic pathways for this compound are not extensively documented, the principles of biocatalysis can be applied to the synthesis of analogous sulfur-containing compounds. nih.govrsc.org Enzymes offer high selectivity and can operate under mild reaction conditions. nih.gov

For example, enzymes such as cysteine synthases or other lyases could potentially be engineered to accept non-natural substrates, leading to the formation of carbon-sulfur bonds in precursors to the target molecule. Biocatalytic reductions of α-keto thioesters or the enzymatic hydrolysis of a protected thiol on a ketone precursor are also plausible strategies. The development of multi-enzyme cascades, where several enzymatic steps are performed in a single pot, represents a promising avenue for the efficient synthesis of complex molecules like sulfur-containing ketones. nih.gov

| Enzyme Class | Potential Application |

| Hydrolases | Deprotection of a protected thiol group on a ketone precursor. |

| Oxidoreductases | Asymmetric reduction of a diketone precursor to a hydroxyketone. |

| Lyases | Formation of a C-S bond by adding a sulfur nucleophile to a double bond. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound is centered on two primary stages: the formation of an α-haloketone intermediate and its subsequent conversion to the target α-mercapto ketone.

Stage 1: α-Halogenation of 3,3-Dimethyl-2-butanone

The initial step involves the selective halogenation of 3,3-dimethyl-2-butanone at the α-position (C1). Bromination is a frequently employed method for this transformation. The reaction conditions, including the choice of brominating agent, solvent, and temperature, significantly influence the yield and selectivity of the desired 1-bromo-3,3-dimethylbutan-2-one.

Detailed research findings have shown that direct bromination using elemental bromine in a suitable solvent is an effective method. For instance, the bromination of 3,3-dimethyl-4-phenylbutan-2-one, a structurally similar ketone, with bromine in chloroform (B151607) at room temperature proceeds to give a quantitative yield of the corresponding 1-bromo derivative without the need for purification researchgate.net. Another study on the bromination of 3-methyl-2-butanone (B44728) highlights the importance of temperature control to prevent the formation of isomeric byproducts doubtnut.com. Careful addition of bromine at a controlled temperature resulted in a high yield of the desired 1-bromo-3-methyl-2-butanone (B140032) doubtnut.com.

The table below summarizes typical conditions and yields for the α-bromination of ketones, which can be extrapolated for the optimization of 1-bromo-3,3-dimethylbutan-2-one synthesis.

Table 1: Optimization of α-Bromination of Ketones

| Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,3-Dimethyl-4-phenylbutan-2-one | Br₂ | Chloroform | Room Temp. | 1 hour | Quantitative | researchgate.net |

| 3-Methyl-2-butanone | Br₂ | Diethyl Ether | Controlled | Not Specified | 95 | doubtnut.com |

| 2-Ethyl-2-methyl-1,3-dioxolane | Br₂ | Dichloromethane | Not Specified | Not Specified | 98 | researchgate.net |

Stage 2: Nucleophilic Substitution with a Sulfur Reagent

The second stage involves the reaction of the α-haloketone intermediate, such as 1-bromo-3,3-dimethylbutan-2-one, with a sulfur nucleophile. Common sulfur sources include sodium hydrosulfide (NaSH) or potassium thioacetate (B1230152) (KSAc). The use of thioacetate provides an S-acetyl protected intermediate, which can then be deacetylated to yield the final α-mercapto ketone. This two-step approach (thioacetylation followed by hydrolysis) can sometimes offer better yields and purer products compared to the direct use of hydrosulfide, which can be more prone to side reactions like the formation of sulfides.

The deacetylation of the intermediate S-(3,3-dimethyl-2-oxobutyl) ethanethioate is a critical step. This can be achieved under basic or acidic conditions. For instance, methods for the deacetylation of α- and β-chitins using sodium hydroxide (B78521) solutions demonstrate the effectiveness of basic hydrolysis nih.govresearchgate.net. The choice of base, solvent, and temperature will impact the efficiency of the deacetylation and the stability of the final product.

The use of phase-transfer catalysis (PTC) can also be a valuable strategy in this stage, particularly when dealing with reactions between water-soluble inorganic salts (like NaSH or KSAc) and organic-soluble α-haloketones researchgate.netresearchgate.netvaia.com. A phase-transfer catalyst facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate and potentially improving the yield.

The following table presents a conceptual optimization for the conversion of an α-bromoketone to an α-mercaptoketone, based on general principles and findings for similar reactions.

Table 2: Conceptual Optimization of α-Mercaptoketone Synthesis from an α-Bromoketone

| α-Bromoketone | Sulfur Nucleophile | Solvent System | Catalyst | Temperature | Deprotection Step | Overall Yield |

|---|---|---|---|---|---|---|

| 1-Bromo-3,3-dimethylbutan-2-one | KSAc | Acetonitrile | None | Reflux | HCl/MeOH | Good |

| 1-Bromo-3,3-dimethylbutan-2-one | NaSH | CH₂Cl₂/H₂O | Tetrabutylammonium bromide (PTC) | Room Temp. | Not Applicable | Moderate to Good |

| 1-Bromo-3,3-dimethylbutan-2-one | Thiourea (B124793) | Ethanol | None | Reflux | Basic Hydrolysis | Moderate |

By systematically optimizing the parameters for both the halogenation and the subsequent nucleophilic substitution/deprotection steps, a robust and high-yielding synthetic route to this compound can be established.

Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 Sulfanylbutan 2 One

Oxidation Reactions of the Thiol Moiety

The sulfur atom in the thiol group of 3,3-dimethyl-1-sulfanylbutan-2-one is susceptible to oxidation, leading to the formation of disulfides or sulfonic acid derivatives depending on the reaction conditions and the oxidizing agent employed.

Disulfide Formation Mechanisms

The oxidation of thiols to disulfides is a common transformation. youtube.comlibretexts.org This process can occur through a thiol-disulfide exchange mechanism, which involves the reaction of a thiolate anion with a disulfide. nih.govnih.govharvard.edu The reaction proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism where a thiolate attacks a sulfur atom of the disulfide, forming a new disulfide bond and releasing a different thiolate. nih.govnih.govresearchgate.net The transition state for this reaction is thought to be a linear trisulfide-like structure. nih.govnih.gov

The formation of a disulfide from two molecules of this compound would proceed through the following general steps:

Deprotonation: A base removes the proton from the thiol group to form a thiolate anion.

Oxidation/Coupling: The thiolate can then react with an oxidizing agent or another disulfide to form the symmetrical disulfide, bis(3,3-dimethyl-2-oxobutyl)disulfide.

Various reagents can be employed to facilitate this oxidation, including:

Dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org

1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org

Hydrogen peroxide in the presence of an iodide catalyst. organic-chemistry.org

Organoselenium compounds that act as catalysts for aerobic oxidation. organic-chemistry.org

The thiol-disulfide interchange is a reversible process, and the equilibrium position is influenced by the relative concentrations of the thiols and disulfides present. libretexts.orgharvard.edu

Conversion to Sulfonic Acid Derivatives

Further oxidation of the thiol moiety in this compound can lead to the formation of the corresponding sulfonic acid, 3,3-dimethyl-2-oxobutane-1-sulfonic acid. This transformation typically requires stronger oxidizing agents than those used for disulfide formation. wikipedia.org

A common method for the preparation of sulfonic acids is the oxidation of thiols. wikipedia.org Hydrogen peroxide is a frequently used oxidant for this purpose. google.com The reaction involves the selective oxidation of the sulfur atom. google.com

The general mechanism for the oxidation of a thiol to a sulfonic acid involves several steps with the formation of intermediate sulfur-containing species such as sulfenic and sulfinic acids.

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is nucleophilic and can participate in substitution and addition reactions. The deprotonated form, the thiolate, is an even more potent nucleophile.

Formation of Thioethers via Nucleophilic Substitution

Thioethers can be synthesized through the nucleophilic substitution reaction of a thiol with an alkyl halide. beilstein-journals.orgresearchgate.netacsgcipr.org In the case of this compound, the corresponding thiolate anion, generated by treatment with a base, can react with an alkyl halide in an SN2 reaction to form a thioether. ucl.ac.ukuci.edu

The general scheme for this reaction is as follows:

Deprotonation: this compound is treated with a base (e.g., an alkoxide) to form the 3,3-dimethyl-2-oxobutan-1-thiolate anion.

Nucleophilic Attack: The thiolate anion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

The efficiency of this SN2 reaction is influenced by factors such as the steric hindrance of the alkyl halide and the nature of the solvent. ucl.ac.ukuci.edu Aprotic solvents are generally favored for SN2 reactions. nih.gov

Addition Reactions to Unsaturated Systems

The thiol group of this compound can undergo conjugate addition, also known as a Michael addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, the thiol adds to the β-carbon of the unsaturated system. masterorganicchemistry.comlibretexts.org

The mechanism for the Michael addition of a thiol involves the following steps: masterorganicchemistry.com

Thiolate Formation: A base catalyzes the reaction by deprotonating the thiol to form a more nucleophilic thiolate.

Conjugate Addition: The thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Protonation: The resulting enolate is protonated to give the final product.

This reaction is a versatile method for the formation of carbon-sulfur bonds. wikipedia.org Thiolates are effective nucleophiles for this type of reaction. masterorganicchemistry.com

Electrophilic Reactivity of the Ketone Moiety

The ketone functional group in this compound possesses an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. However, the reactivity is influenced by the sterically bulky tert-butyl group adjacent to the carbonyl. copernicus.orgcopernicus.org This steric hindrance can decrease the rate of reaction at the carbonyl carbon. copernicus.orgcopernicus.org

Despite the steric hindrance, the ketone can undergo typical carbonyl reactions. For example, reduction of the ketone would yield the corresponding secondary alcohol, 3,3-dimethyl-1-sulfanylbutan-2-ol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for such reductions. tib.eu

The presence of the tert-butyl group significantly influences the reactivity of the ketone. Studies on the related compound 3,3-dimethyl-2-butanone (pinacolone) show that the steric bulk of the tert-butyl group can hinder the approach of nucleophiles to the carbonyl carbon. copernicus.orgcopernicus.org

Carbonyl Condensation Reactions

Carbonyl condensation reactions represent a fundamental class of transformations for ketones like this compound. These reactions involve the nucleophilic addition to the carbonyl group, often followed by a dehydration step. A key example is the aldol (B89426) condensation, where an enolate ion reacts with another carbonyl compound. libretexts.org

For instance, 3,3-dimethyl-2-butanone, a structurally similar ketone, undergoes aldol condensation. brainly.comchegg.com In this base-catalyzed reaction, an enolate is formed by deprotonation at the alpha-carbon. brainly.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule to form a β-hydroxy ketone after protonation. brainly.comyoutube.com

While specific studies on this compound are limited, its structural analogue, 3,3-dimethyl-2-butanone, provides insight into this reactivity. The reaction of 3,3-dimethyl-2-butanone with another carbonyl compound, in the presence of a base like sodium hydroxide (B78521), leads to the formation of an aldol product. brainly.comchegg.com The process involves the deprotonation of the alpha-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the other reactant. libretexts.orgbrainly.com

It is important to note that the success of mixed aldol reactions, where two different carbonyl compounds react, depends on factors such as the relative reactivity of the reactants. Aldehydes are generally more reactive electrophiles than ketones. libretexts.org

Reduction and Alkylation at the Carbonyl Center

The carbonyl group of this compound is susceptible to reduction and alkylation reactions. Reduction of the ketone functionality would yield the corresponding secondary alcohol, 3,3-dimethyl-1-sulfanylbutan-2-ol. While specific reducing agents for this exact conversion are not detailed in the provided results, standard laboratory procedures for ketone reduction are well-established.

Alkylation at the carbonyl center is less common than alpha-carbon alkylation. However, organometallic reagents such as Grignard or organolithium reagents can add to the carbonyl group, forming a tertiary alcohol after an aqueous workup.

Alpha-Carbon Reactivity and Enolization Pathways

The presence of protons on the carbon atom adjacent to the carbonyl group (the alpha-carbon) imparts significant reactivity. These alpha-protons are acidic and can be removed by a base to form a resonance-stabilized enolate ion. youtube.com This enolization is a key step in many reactions of ketones. libretexts.org

The enolate can then act as a nucleophile in various reactions, including alkylation and condensation. youtube.com The formation of either a kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as temperature and the choice of base. youtube.com

"Soft" enolization, using reagents like magnesium bromide etherate and a hindered amine base, has been shown to be highly regioselective for 3-substituted cycloalkanones, favoring enolization away from the substituent. nih.govorganic-chemistry.org This method offers a significant advantage over "hard" enolization conditions that often lead to mixtures of regioisomers. nih.gov

Rearrangement Reactions and S-Heterocycle Formation

The sulfur atom in this compound introduces the possibility of forming sulfur-containing heterocycles. For example, the reaction of related diformyl compounds with thiourea (B124793) can lead to the formation of pyrimidine-2(1H)-thiones. researchgate.net Additionally, reactions involving thiols can lead to the formation of S-H bonds through dehydrogenative processes. wikipedia.org The synthesis of 3,3-Dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-2-butanone demonstrates the formation of a thiazole-containing derivative. chemspider.com

Reaction Kinetics and Atmospheric Degradation Mechanisms of Related Carbonyls

The atmospheric fate of volatile organic compounds (VOCs), including carbonyls, is of significant interest due to their role in atmospheric chemistry. nih.gov The degradation of these compounds is primarily initiated by reaction with atmospheric oxidants. nih.gov

Reactions with Atmospheric Oxidants (e.g., Cl atoms, OH, NO3 radicals)

The main daytime loss process for many VOCs is oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org At night, nitrate (B79036) (NO3) radicals become the dominant oxidant. nih.gov Chlorine (Cl) atoms can also contribute to the degradation of these compounds. nih.govcopernicus.org

Kinetic studies on the structurally similar 3,3-dimethylbutanone (also known as pinacolone) have been conducted. copernicus.orgcopernicus.orgresearchgate.net The rate coefficients for its reaction with Cl atoms and OH radicals have been determined. copernicus.orgcopernicus.org For instance, the rate coefficient for the reaction of 3,3-dimethylbutanone with OH radicals was reported to be (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org The reaction with Cl atoms is significantly faster, with a rate coefficient of (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org

Table 1: Rate Coefficients for the Reaction of 3,3-Dimethylbutanone with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH radical | (1.26 ± 0.05) × 10⁻¹² | copernicus.org |

| Cl atom | (4.22 ± 0.27) × 10⁻¹¹ | copernicus.org |

Identification of Atmospheric Reaction Products and Intermediates

The oxidation of carbonyl compounds in the atmosphere leads to the formation of various products and intermediates. copernicus.orgacs.org For 3,3-dimethylbutanone, the reaction products identified include acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgresearchgate.net In the presence of nitrogen oxides (NOx), nitrated compounds such as peroxyacetyl nitrate (PAN) and peroxy-3,3-dimethylbutyryl nitrate can also be formed. copernicus.orgresearchgate.net

The oxidation of other related ketones, such as α,β-unsaturated ketones, has also been studied. The OH-radical-initiated oxidation of 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one yields products like acetaldehyde, acetone, and methyl glyoxal. copernicus.orgcopernicus.orgresearchgate.net These studies provide insights into the complex chemical transformations that sulfur-containing carbonyls like this compound may undergo in the atmosphere.

Advanced Analytical and Spectroscopic Characterization Techniques for 3,3 Dimethyl 1 Sulfanylbutan 2 One

Chromatographic Separation Methodologies

Chromatographic methods are essential for separating 3,3-Dimethyl-1-sulfanylbutan-2-one from other compounds in a sample, which is a critical step before its identification and quantification. Gas chromatography and high-performance liquid chromatography are the leading separation techniques for analyzing volatile thiols. mdpi.com

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile thiols due to their inherent volatility. mdpi.com The analysis of these compounds, which are known for their low sensory detection thresholds, is particularly challenging because of their high reactivity and typically low concentrations. nih.gov To overcome issues like poor chromatographic behavior and susceptibility to oxidation, derivatization is often employed. nih.gov One common approach is extractive alkylation, where thiols are converted into more stable derivatives, such as pentafluorobenzyl (PFB) derivatives, prior to analysis by GC coupled with mass spectrometry (GC-MS). nih.gov

Multidimensional GC techniques, such as heart-cutting multidimensional gas chromatography (H/C MDGC), can provide enhanced separation and detection of volatile thiols in complex samples like wine. acs.org This method allows for the isolation of specific fractions from a primary column onto a secondary column for further separation, improving resolution and sensitivity. acs.org

Table 1: GC-based methodologies for volatile thiol analysis.

| Technique | Derivatization | Detector | Key Findings | Reference |

|---|---|---|---|---|

| HS-SPME-GC-MS | Extractive alkylation (PFB derivatives) | Mass Spectrometry (MS) | Achieved low ng/L detection limits for key polyfunctional thiols in wine. | nih.gov |

| H/C MDGC-MS/O | Silver ion solid-phase extraction (Ag+ SPE) | Mass Spectrometry/Olfactometry (MS/O) | Effective for qualitative screening of odorous volatile thiols in wine. | acs.org |

This table is interactive. You can sort and filter the data.

While GC is common, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for quantitative analysis. acs.org A significant advantage of HPLC-based methods is that they can sometimes be simpler and less laborious than traditional GC approaches. acs.orgacs.org For the analysis of thiols by HPLC, derivatization is a key step to enhance detection and improve chromatographic properties. acs.orgacs.org

Reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 4,4′-dithiodipyridine (DTDP) are used to create stable derivatives that can be readily detected. acs.orgnih.gov For instance, a method using DTDP for derivatization followed by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed for the routine analysis of volatile thiols in wine. acs.orgacs.org This approach allows for the quantification of thiols at concentrations near their aroma detection thresholds. acs.orgacs.org

Table 2: HPLC-based methodologies for thiol analysis.

| Derivatizing Agent | Detection Method | Application | Key Features | Reference |

|---|---|---|---|---|

| 4,4′-dithiodipyridine (DTDP) | HPLC-MS/MS | Quantitative analysis of volatile thiols in wine. | Rapid reaction at wine pH, stable derivatives, and high precision with polydeuterated internal standards. acs.orgacs.org | acs.orgacs.org |

| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | HPLC | Quantification of total thiols and disulfides in biological samples. | Forms 5-thio-2-nitrobenzoic acid (TNB) for detection. nih.govmurdoch.edu.au | nih.govmurdoch.edu.au |

This table is interactive. You can sort and filter the data.

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds. sfrbm.org When coupled with chromatographic separation, it provides a highly sensitive and specific method for analyzing complex mixtures. mdpi.com

Electron ionization (EI) and chemical ionization (CI) are two common ionization techniques used in GC-MS. nih.gov EI is a "hard" ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive fragmentation. nih.gov While this fragmentation pattern can be useful for structural elucidation and library matching, it may lead to a low abundance or even absence of the molecular ion, which is crucial for determining the molecular weight. nih.gov

Chemical ionization (CI) is a "softer" ionization method that uses a reagent gas to ionize the analyte molecules through chemical reactions. nih.gov This results in less fragmentation and a more prominent molecular ion, which aids in determining the elemental composition. nih.gov The choice between EI and CI depends on the specific analytical goal, with EI being excellent for generating reproducible fragment-rich spectra for library searches and CI being preferred for obtaining molecular weight information. nih.gov

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of small molecules. pittcon.orgnews-medical.net This technique involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. sfrbm.orgnih.gov This process provides detailed structural information that can be used to identify the compound. pittcon.orgnews-medical.net

The fragmentation patterns observed in MS/MS spectra are key to piecing together the structure of a molecule. researchgate.netresearchgate.net For thiols, specific derivatization can be used to introduce a "fixed charge" that influences fragmentation in a predictable way, aiding in structural analysis. nih.gov The ability to perform multiple-stage MSn experiments is a particularly important feature for gaining additional structural insights into small molecules. nih.gov Recent advancements, including the use of deep learning models to predict MS/MS spectra, are further enhancing the power of this technique for structural elucidation. nih.gov

Table 3: Key aspects of MS/MS for structural elucidation.

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Precursor Ion Selection | Isolation of a specific ion from the initial mass spectrum. | Allows for the targeted analysis of a single compound in a mixture. | sfrbm.orgnih.gov |

| Collision-Induced Dissociation (CID) | Fragmentation of the precursor ion by collision with an inert gas. | Generates a characteristic pattern of product ions that reveals structural information. | nih.gov |

| Product Ion Analysis | Mass analysis of the fragments produced during CID. | The masses of the product ions correspond to different substructures of the original molecule. | researchgate.netresearchgate.net |

| MSn Experiments | Multiple stages of fragmentation and analysis. | Provides more detailed structural information by fragmenting the product ions. nih.gov | nih.gov |

This table is interactive. You can sort and filter the data.

For the trace analysis of certain compounds, negative chemical ionization (NCI) mass spectrometry offers significant advantages in sensitivity and selectivity. nih.gov In NCI, negative ions are formed and analyzed, which can be particularly effective for electronegative compounds. nih.govnih.gov The use of fluorinated derivatizing agents is common in NCI-MS because the resulting fluorinated analytes are softly ionized, leading to the formation of abundant and high-intensity anions. nih.gov This "soft" ionization minimizes fragmentation and maximizes the signal for the molecular ion, which is ideal for quantitative analysis. nih.gov NCI-MS has been shown to be a powerful technique for the trace analysis of various substances, including metals and organic compounds. nih.gov The high selectivity of NCI arises because many compounds of interest, such as those containing heteroatoms, are electronegative and readily form negative ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. For this compound, specific chemical shifts (δ) are predicted based on the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show three distinct signals:

A sharp singlet for the nine equivalent protons of the tert-butyl group, [(CH₃)₃C-].

A signal for the two protons of the methylene (B1212753) group (-CH₂S-), which may appear as a doublet due to coupling with the thiol proton.

A signal for the thiol proton (-SH), which may appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of thiol protons can be variable and they are often exchangeable with deuterium (B1214612) from solvents like D₂O. rsc.org

The ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule. Based on data from the analogous compound 3,3-dimethyl-2-butanone (pinacolone), the chemical shifts can be predicted. nist.govdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

Two-dimensional (2D) NMR experiments are essential for confirming the structural backbone by revealing correlations between nuclei. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be expected between the methylene (-CH₂-) protons and the thiol (-SH) proton, confirming their adjacency. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.educolumbia.edu It is a highly sensitive method to definitively assign each carbon atom to its attached proton(s). columbia.edu Expected correlations would be seen between the tert-butyl protons and their corresponding methyl carbons, and between the methylene protons and their carbon. The carbonyl and quaternary carbons would not show signals in an HSQC spectrum as they have no attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.educolumbia.edu Key expected HMBC correlations for this compound would include:

Correlation from the tert-butyl protons to both the quaternary carbon and the carbonyl carbon.

Correlation from the methylene protons to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. Different functional groups absorb infrared light or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. libretexts.org

FTIR spectroscopy is a rapid and powerful tool for identifying functional groups and can be used to monitor the progress of chemical reactions. researchgate.net In the synthesis or reaction of this compound, the appearance or disappearance of key vibrational bands would indicate the formation of the product or consumption of reactants. The primary characteristic absorption bands are for the carbonyl (C=O) and thiol (S-H) groups. The C=O stretch gives a very strong, sharp peak, while the S-H stretch is typically weak. rsc.orglibretexts.org

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org The thiol S-H and carbon-sulfur (C-S) stretching vibrations are readily observable in Raman spectra. rsc.orgresearchgate.net This makes Raman spectroscopy a valuable tool for confirming the presence of the sulfanyl (B85325) moiety within the molecule.

Characteristic Vibrational Frequencies for this compound

Derivatization Strategies for Enhanced Analytical Detection

For quantitative analysis, especially at low concentrations, the detection of this compound can be significantly improved through chemical derivatization. mdpi.com These strategies typically target the reactive thiol group to attach a tag that has a strong response in a specific detector, such as a UV-Vis or fluorescence detector. nih.govdiva-portal.org The ketone group can also be targeted, although thiol derivatization is more common for this class of compounds.

Common derivatization approaches for the thiol group include:

Reaction with Maleimides: N-substituted maleimides react specifically with thiol groups to form stable thioether adducts that can be easily detected by UV spectroscopy. nih.gov

Fluorescent Labeling: Reagents such as monobromobimane (B13751) (mBBr) or 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (SBD-F) react with thiols to produce highly fluorescent derivatives. diva-portal.org This allows for extremely sensitive detection using high-performance liquid chromatography (HPLC) with fluorescence detection. diva-portal.org

Reaction with Disulfides: Reagents like 4,4′-dithiodipyridine (DTDP) react with thiols via a disulfide exchange reaction, releasing a chromophoric molecule that can be quantified spectrophotometrically or by HPLC-MS/MS. acs.org

For the ketone functional group, derivatization can be achieved using reagents like 1-naphthalenyl hydrazine, which reacts with the carbonyl to form a fluorescent hydrazone, enabling sensitive detection by UPLC-FLD. nih.gov

Common Derivatization Reagents for Thiols and Ketones

Thiol-Specific Derivatization Reagents

The analysis of thiols like this compound is often complicated by their susceptibility to oxidation and their low volatility. Chemical derivatization of the thiol group is a crucial step to overcome these challenges, enabling more robust and sensitive analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Several reagents have proven effective for this purpose.

4,4'-Dithiodipyridine (DTDP)

4,4'-Dithiodipyridine is a disulfide reagent that reacts with thiols through a thiol-disulfide exchange mechanism to form a stable mixed disulfide. nih.govacs.org This reaction is advantageous as it can proceed rapidly at or near the natural pH of many samples, such as wine, minimizing sample manipulation that could alter the analyte's concentration. acs.org The resulting derivative incorporates a pyridine (B92270) ring, which enhances the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), making it suitable for LC-MS/MS analysis. acs.org While DTDP is highly effective for a range of thiols, its application is more commonly reported for the analysis of non-volatile thiols like those in proteins or for methods relying on spectrophotometric detection due to the chromophoric nature of the released 4-thiopyridone. nih.gov However, its use in the analysis of volatile thiols in beverages has been successfully demonstrated, providing a stable, non-volatile derivative suitable for solid-phase extraction (SPE) and subsequent LC-MS analysis. acs.org

Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide is a widely used derivatizing agent for a variety of functional groups, including thiols. nih.govresearchgate.net The reaction involves the nucleophilic attack of the thiolate anion on the PFBBr molecule, resulting in the formation of a stable thioether. This derivatization significantly increases the volatility of the thiol, making it amenable to GC analysis. Furthermore, the pentafluorobenzyl group is strongly electron-capturing, which dramatically enhances the sensitivity of detection when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govresearchgate.net The derivatization with PFBBr is a versatile and robust method that has been applied to the analysis of various volatile thiols in complex matrices such as beer and other beverages. mdpi.com

Ethyl Propiolate (ETP)

Ethyl propiolate is another effective derivatizing agent for thiols, reacting via a Michael addition mechanism where the thiol adds across the triple bond of the propiolate. researchgate.netnih.gov This reaction is typically carried out under basic conditions to facilitate the formation of the thiolate anion, which then acts as the nucleophile. researchgate.net The resulting derivative is a stable vinyl sulfide (B99878), which is suitable for analysis by GC-MS. nih.govjournals.ac.za The ETP derivatization method has been successfully applied to the quantification of various varietal thiols in wine. nih.govjournals.ac.za One of the key advantages of ETP is that it provides a derivative that can be readily analyzed by standard electron ionization (EI) GC-MS systems, which are more common in analytical laboratories compared to the NCI-MS systems often used with PFBBr derivatives. researchgate.net

Table 1: Comparison of Thiol-Specific Derivatization Reagents for the Analysis of this compound

| Reagent | Reaction Mechanism | Typical Analytical Technique | Advantages | Disadvantages |

| 4,4'-Dithiodipyridine (DTDP) | Thiol-disulfide exchange | HPLC-ESI-MS/MS | Rapid reaction at sample pH; enhances ionization efficiency. acs.org | Primarily for LC-MS; may not be ideal for highly volatile thiols if GC is preferred. |

| Pentafluorobenzyl Bromide (PFBBr) | Nucleophilic substitution | GC-ECD, GC-NCI-MS | Increases volatility; significantly enhances sensitivity with specific detectors. nih.govresearchgate.net | Requires specific GC detectors (ECD or NCI-MS) for optimal sensitivity; derivatization may require base catalysis. |

| Ethyl Propiolate (ETP) | Michael addition | GC-EI-MS | Forms stable derivatives suitable for common GC-MS systems; relatively simple procedure. researchgate.netnih.govjournals.ac.za | Reaction is pH-dependent and typically requires basic conditions. researchgate.net |

Application in Complex Sample Matrices

The analysis of this compound in complex matrices such as alcoholic beverages presents significant challenges due to the presence of a vast array of other volatile and non-volatile compounds that can interfere with the analysis. Derivatization, coupled with appropriate sample preparation and extraction techniques, is essential for achieving the required selectivity and sensitivity.

The choice of derivatization reagent and analytical method often depends on the specific matrix and the desired detection limits. For instance, in the analysis of volatile thiols in beer, on-fiber derivatization with PFBBr followed by headspace solid-phase microextraction (HS-SPME) and GC-tandem mass spectrometry (GC-MS/MS) has been shown to be an effective and automated approach. This method allows for the quantification of thiols at ng/L levels, which is often necessary to assess their impact on aroma.

Similarly, the ETP derivatization method has been validated for the analysis of varietal thiols in wine, demonstrating good linearity and low limits of detection (LODs). nih.govjournals.ac.za For example, studies on other volatile thiols have reported LODs in the low ng/L range in both model wine and actual white wine samples, highlighting the sensitivity of this approach. nih.gov While specific quantitative data for this compound is not as prevalent in the literature as for other well-known varietal thiols, the established methods for structurally similar sulfanyl ketones provide a strong basis for its analysis.

The use of 4,4'-dithiodipyridine has been successfully applied to the analysis of thiols in wine using HPLC-MS/MS. acs.org This approach, which involves derivatization directly in the wine followed by SPE, offers a robust and accurate method for thiol quantification, with performance comparable to more complex GC-MS methods. acs.org

Table 2: Research Findings on the Analysis of Volatile Thiols in Complex Matrices Using Derivatization Techniques

| Matrix | Target Analytes (including structurally similar compounds) | Derivatization Reagent | Analytical Method | Key Findings | Reference |

| Wine | Varietal Thiols | Ethyl Propiolate (ETP) | GC-MS | The method was validated with good linearity and detection limits in the ng/L range. Derivatization of 4-mercapto-4-methylpentan-2-one (a keto-thiol) was successful. | nih.govjournals.ac.za |

| Wine | Five Potent Thiols | 4,4'-Dithiodipyridine (DTDP) | HPLC-MS/MS | A simple and rapid method was developed and validated, allowing for quantification at ng/L levels. The method was comparable to established GC-MS methods. | acs.org |

| Beer | Hop-Derived Thiols | Pentafluorobenzyl Bromide (PFBBr) | On-fiber derivatization with HS-SPME-GC-MS/MS | An automated and sensitive method was developed with limits of quantitation below the sensory thresholds of the target thiols. | |

| Wine and Beer | Volatile Thiols | Ethyl Propiolate (ETP) | GC-MS/MS | The method was adapted and validated, showing improved sensitivity and an increased number of quantifiable thiols. | journals.ac.za |

Theoretical and Computational Studies on 3,3 Dimethyl 1 Sulfanylbutan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. These calculations provide a detailed picture of electron distribution and orbital energies.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. utah.eduwikipedia.org These orbitals are classified as bonding, antibonding, or non-bonding, each with a distinct energy level. wikipedia.org For 3,3-Dimethyl-1-sulfanylbutan-2-one, an MO analysis would involve constructing an energy-level diagram from a linear combination of atomic orbitals (LCAO). utah.edu

Key insights from an MO theory application would include:

Highest Occupied Molecular Orbital (HOMO): The HOMO is crucial for understanding a molecule's reactivity as an electron donor. In this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atom, and potentially the oxygen atom of the carbonyl group.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the lowest energy orbital available to accept electrons, indicating susceptibility to nucleophilic attack. The LUMO would likely be the π* antibonding orbital of the carbonyl (C=O) group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The application of MO theory allows for a qualitative understanding of the molecule's electronic transitions and its behavior in chemical reactions. libretexts.orglibretexts.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

A DFT study on this compound, likely using a functional such as B3LYP combined with a basis set like 6-311G**, would yield valuable quantitative data. nih.govresearchgate.net A recent study on the related compound 3,3-dimethylbutanone (pinacolone) utilized DFT to investigate its atmospheric degradation pathways, highlighting the utility of this method. copernicus.orgcopernicus.org

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value / Description | Significance |

|---|---|---|

| Energy of HOMO | Quantitative value (in eV or Hartrees) | Indicates ionization potential and electron-donating ability. |

| Energy of LUMO | Quantitative value (in eV or Hartrees) | Relates to electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Calculated energy difference | Correlates with chemical stability and electronic excitation energy. |

| Electron Density Distribution | Visual map showing electron-rich and -poor regions | Highlights nucleophilic (e.g., S, O atoms) and electrophilic (e.g., carbonyl C) sites. |

| Optimized Molecular Geometry | Precise bond lengths (Å) and angles (°) | Provides the most stable 3D structure of the molecule. |

These DFT calculations would provide a foundational understanding of the molecule's intrinsic electronic character, predicting its most stable conformation and reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be used to validate experimental findings or to identify unknown compounds. DFT calculations are particularly effective for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

For this compound, a computational analysis would predict:

Infrared (IR) Spectrum: Calculations would yield vibrational frequencies corresponding to specific bond stretches, bends, and torsions. Key predicted peaks would include the C=O stretch of the ketone, the S-H stretch of the thiol group, and various C-H stretches. Comparing these predicted frequencies with the experimental IR spectrum of pinacolone (B1678379) (which is available on the NIST Chemistry WebBook) would show the distinct influence of the sulfanyl (B85325) group. nist.govnist.gov

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. This would be invaluable for structural confirmation, predicting distinct signals for the protons and carbons of the -CH₂SH group, the t-butyl group, and the carbonyl carbon.

Table 2: Predicted Key Spectroscopic Features

| Spectroscopy Type | Predicted Feature for this compound | Reference Feature in Pinacolone |

|---|---|---|

| IR (Vibrational) | Strong C=O stretch (~1715 cm⁻¹), Weak S-H stretch (~2550 cm⁻¹) | Strong C=O stretch (~1710 cm⁻¹) |

| ¹H NMR (Chemical Shift) | Singlet for -CH₂SH protons, Singlet for t-butyl protons, Triplet for -SH proton | Singlet for methyl protons, Singlet for t-butyl protons |

| ¹³C NMR (Chemical Shift) | Signal for carbonyl carbon (>200 ppm), Signal for -CH₂SH carbon, Signals for t-butyl carbons | Signal for carbonyl carbon (~212 ppm), Signal for methyl carbon, Signals for t-butyl carbons |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for exploring the detailed pathways of chemical reactions. copernicus.org By mapping the energy landscape of a reaction, chemists can identify intermediates, transition states, and determine the most likely mechanism. libretexts.org

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. wikipedia.orgumn.edu It is a saddle point on the potential energy surface, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all other degrees of freedom. wikipedia.org

For a reaction involving this compound, such as the deprotonation of the acidic thiol proton by a base, computational algorithms (like the SADDLE or NLLSQ methods) can locate the geometry of the transition state. researchgate.net Analysis of this structure reveals which bonds are breaking and forming. Furthermore, calculating the imaginary vibrational frequency at the transition state confirms that it is a true first-order saddle point and allows for the calculation of the activation energy (the energy barrier for the reaction). researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org It provides a comprehensive map of all possible molecular geometries and their corresponding energies. libretexts.org While a full PES for a molecule with many atoms is complex, chemists often analyze a simplified one- or two-dimensional slice that follows a specific reaction coordinate. umn.edu

For this compound, mapping the PES for a given reaction would involve:

Identifying Reactants and Products: Defining the starting and ending points of the reaction on the PES.

Locating the Transition State: Finding the saddle point that connects the reactant and product valleys. wikipedia.org

Calculating the Minimum Energy Path (MEP): Tracing the lowest energy route from reactants to products, which passes through the transition state. This is often achieved using an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational changes and intermolecular interactions. mdpi.com For this compound, MD simulations would be invaluable in understanding its structural flexibility and how it interacts with itself and other molecules.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by rotation around its single bonds. The presence of a bulky tert-butyl group significantly influences the molecule's preferred shapes. youtube.com Conformational analysis would focus on the rotational barriers and the relative energies of different conformers. libretexts.orglumenlearning.comchemistrysteps.com

Key dihedral angles to be analyzed would include the C-C-C-S backbone and the rotation of the sulfanylmethyl group (-CH₂SH) relative to the carbonyl group (C=O). It is plausible that the molecule would adopt conformations that minimize steric hindrance between the bulky tert-butyl group and the sulfanylmethyl group. chemistrysteps.com Studies on similar acyclic systems suggest that staggered conformations are generally more stable than eclipsed ones. chemistrysteps.comyoutube.com

A hypothetical conformational search could reveal several low-energy structures. The relative populations of these conformers at a given temperature could be estimated using the Boltzmann distribution, providing a picture of the dynamic equilibrium of the molecule's shape.

Intermolecular Interactions:

MD simulations can also elucidate the nature and strength of intermolecular interactions in the condensed phase (liquid or solid) of this compound. The key functional groups—the ketone (carbonyl) and the thiol (sulfanyl)—would be the primary sites for these interactions.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. MD simulations could quantify the extent and dynamics of S-H···O=C hydrogen bonding between molecules.

Sulfur-Oxygen Interactions: Research on other sulfur-containing ketones has indicated the possibility of through-space interactions between the sulfur and oxygen atoms (S···O interactions), which can influence molecular conformation and packing. rsc.orgacs.orgrsc.org

A simulation box of multiple this compound molecules would allow for the calculation of radial distribution functions (RDFs). RDFs would reveal the probable distances between different atoms of interacting molecules, providing a statistical picture of the liquid structure. For instance, the RDF between the thiol hydrogen and the carbonyl oxygen would provide evidence for the prevalence and geometry of hydrogen bonding.

A summary of the likely predominant intermolecular interactions is presented in Table 1.

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| Hydrogen Bonding | Thiol (-SH) as donor, Carbonyl (C=O) as acceptor | Moderate to Strong |

| Dipole-Dipole | Carbonyl (C=O) groups | Moderate |

| Van der Waals | tert-butyl groups, hydrocarbon backbone | Weak but collectively significant |

| Sulfur-Oxygen (S···O) | Sulfanyl (S) and Carbonyl (O) | Possible, influencing conformation |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net In silico SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish these correlations. mdpi.comnih.gov For this compound, while no specific biological activity is established in this context, we can outline how such a study would be theoretically approached if a particular activity were to be investigated.

Descriptor Calculation:

The first step in any QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound and a hypothetical series of related compounds, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D Descriptors: Geometrical properties (e.g., surface area, volume), steric parameters.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment, HOMO/LUMO energies (from quantum chemical calculations).

Model Development:

With a dataset of compounds and their corresponding (hypothetical) biological activities, a mathematical model can be built to relate the descriptors to the activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity.

Partial Least Squares (PLS): A statistical method suitable for when there are many, potentially correlated, descriptors.

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can capture complex, non-linear relationships. researchgate.net

Hypothetical SAR Insights:

A hypothetical QSAR model for a series of analogs of this compound might reveal key structural features influencing a particular biological activity. For example:

The thiol group is often crucial for interactions with biological targets, such as metal ions in enzymes or through covalent bond formation. nih.gov A QSAR model might show that descriptors related to the thiol's reactivity (e.g., acidity, HOMO energy) are critical.

The ketone group can participate in hydrogen bonding and polar interactions. Its properties, such as the partial charge on the oxygen atom, could be significant.

The tert-butyl group provides steric bulk. SAR could indicate whether this bulk is favorable (e.g., for fitting into a specific hydrophobic pocket) or unfavorable (causing steric clashes). Modifications to this group would likely have a significant impact on activity.

Table 2 provides a hypothetical summary of how different structural modifications might influence a theoretical biological activity, based on general SAR principles.

| Structural Modification | Potential Impact on Descriptors | Hypothetical Effect on Activity |

| Replacement of -SH with -OH | Increased polarity, stronger H-bonding | Could increase or decrease activity depending on the target's binding site polarity. |

| Altering the alkyl chain length | Change in lipophilicity (LogP) and flexibility | Might optimize binding to a hydrophobic pocket or alter cell permeability. |

| Replacing tert-butyl with a smaller alkyl group | Reduced steric hindrance, altered lipophilicity | Could improve access to a sterically hindered active site. |

| Introducing substituents on the carbon backbone | Changes in electronic and steric properties | Could fine-tune binding affinity and specificity. |

These in silico predictions would serve as a valuable guide for synthesizing new analogs with potentially improved activity, thereby streamlining the drug discovery or development process. nih.gov

Applications of 3,3 Dimethyl 1 Sulfanylbutan 2 One in Chemical Synthesis

Role as a Synthetic Building Block in Organic Chemistry

In the field of organic synthesis, building blocks are relatively simple molecules that can be incorporated into the structure of more complex products. While specific research detailing a broad range of applications for 3,3-dimethyl-1-sulfanylbutan-2-one as a versatile building block is limited in publicly available literature, its structural motifs are present in various synthetic targets. The presence of both a ketone and a thiol group allows for a variety of chemical transformations, enabling its integration into larger molecular frameworks. The principles of green chemistry increasingly emphasize the use of such multifunctional building blocks to improve the efficiency of synthetic routes.

Utilization as a Reagent in Targeted Organic Transformations

The utility of a chemical compound as a reagent is defined by its ability to effect a specific chemical transformation on a substrate. Currently, there is limited specific information in peer-reviewed literature that details the use of this compound as a named reagent in targeted organic transformations. Its primary role appears to be that of an intermediate which is itself transformed during a synthesis, rather than acting as an external agent to transform other molecules. The reactivity of the thiol and ketone functional groups suggests potential for its use in reactions such as Michael additions or the formation of heterocyclic structures, though specific examples are not extensively documented.

Precursor for the Synthesis of Novel Organosulfur Compounds

The development of new organosulfur compounds is a significant area of chemical research due to their wide range of applications in materials science, medicine, and agriculture. This compound, with its reactive sulfur and carbonyl functionalities, is a logical starting point for the synthesis of more complex sulfur-containing molecules.

Thiol-containing ligands are crucial in coordination chemistry and catalysis due to the strong affinity of sulfur for many metals. While the synthesis of various thiol-containing ligands is a well-established field, specific examples detailing the use of this compound as a direct precursor for such ligands are not readily found in the available scientific literature. The general strategy for synthesizing such ligands often involves the reaction of a molecule containing a thiol group with a metal center to form a coordination complex.

Research has been conducted on the synthesis of various substituted butan-2-one derivatives starting from precursors related to this compound. For instance, a patent describes the preparation of 4-substituted 3,3-dimethyl-butan-2-ones which can be used as intermediates in the synthesis of plant protection agents. These derivatives can be synthesized from 3,3-dimethyl-4-hydroxy-butan-2-one. The general structure of these derivatives is given in the table below.

| General Structure of 4-Substituted 3,3-Dimethyl-butan-2-ones |

| In this structure, R can represent a cyano group or a grouping of --X--R¹, where X can be --O--, --S--, --SO--, or --SO₂--, and R¹ can be various alkyl, alkenyl, alkynyl, or aryl groups. |

The synthesis of these derivatives often involves the reaction of a starting butan-2-one derivative with various reagents to introduce the desired substituent at the 4-position.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

One of the most significant applications of this compound and its derivatives is as an intermediate in the production of agrochemicals. The related compound, 3,3-dimethyl-2-butanone, is a key intermediate in the synthesis of several pesticides, including fungicides and plant growth regulators.

Specifically, 4-substituted 3,3-dimethyl-butan-2-ones are described as intermediates for the synthesis of fungicides mdpi.com. These butanone derivatives can be converted into halogen ketones, which can then be reacted with phenols to form ether ketones. Subsequent halogenation and reaction with azoles can lead to compounds with fungicidal activity.

While the term "specialty chemicals" is broad, the primary documented application for this compound in this category appears to be within the agrochemical sector. There is limited information available in the public domain regarding its use in other areas of specialty chemicals such as flavors, fragrances, or polymers.

Biochemical and Environmental Research Aspects of 3,3 Dimethyl 1 Sulfanylbutan 2 One

Molecular Interactions with Biomolecules

No specific research detailing the interaction of 3,3-Dimethyl-1-sulfanylbutan-2-one with biomolecules is available. However, based on its chemical structure, its interactions would be governed by the reactivity of its thiol and ketone functional groups.

While there are no studies involving this compound, the thiol-disulfide exchange is a fundamental reaction for sulfur-containing molecules. This reaction is crucial in protein chemistry for the formation, cleavage, and rearrangement of disulfide bonds, which stabilize the tertiary and quaternary structures of proteins.

The general mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This attack forms a transient, unstable trisulfide-like intermediate. Subsequently, the original disulfide bond breaks, releasing a new thiolate anion and forming a new disulfide bond. The direction and rate of the exchange are influenced by factors such as the pKa of the participating thiols, their concentration, and the local chemical environment. For a compound like this compound, its thiol group could potentially participate in such exchanges with cysteine residues in peptides and proteins, thereby modifying their structure and function.

There is no available research on the use of this compound to probe enzyme mechanisms. In principle, molecules with reactive functional groups can be used as activity-based probes to study enzyme function. nih.gov For example, a compound with a thiol group might be used to target and covalently modify cysteine residues in the active site of certain enzymes, such as cysteine proteases. nih.gov This strategy can help in identifying active enzymes within complex biological samples and in understanding their catalytic mechanisms. nih.govnih.gov However, the application of this specific ketone for such purposes has not been documented.

Biogenesis and Degradation Pathways in Natural Systems

The origin and breakdown of this compound in nature have not been investigated. The following sections describe general pathways for related sulfur compounds.

Specific microbial metabolism studies for this compound are absent from the scientific literature. Microorganisms play a critical role in the global sulfur cycle, metabolizing a vast array of organosulfur compounds. nih.govnih.gov Microbial pathways for sulfur metabolism include the degradation of sulfur-containing amino acids (e.g., methionine and cysteine) which can lead to the formation of volatile sulfur compounds (VSCs) like methanethiol (B179389) and dimethyl sulfide (B99878). youtube.com Some microbes can degrade VSCs under anaerobic conditions, often through methanogenesis or sulfate (B86663) reduction. nih.gov Ketones can also be subject to microbial metabolism, often being reduced to the corresponding alcohols. The metabolic fate of a molecule like this compound would likely involve enzymatic action on its thiol and/or ketone groups, but the specific pathways and organisms involved remain unknown.

There is no evidence in the literature of this compound occurring as a natural volatile compound or acting as a semiochemical (a chemical involved in communication). Volatile sulfur compounds are well-known for their potent, often pungent or unpleasant, aromas and are key components in the flavor profiles of many foods, such as fruits, vegetables, and fermented products. mdpi.comresearchgate.net In chemical ecology, VSCs can act as semiochemicals, mediating interactions between organisms. They can serve as attractants, repellents, or alarm signals. Given its structure, if this compound were to occur naturally, it would likely be a potent odorant, but its existence and role as a semiochemical have not been reported.

Atmospheric Chemistry and Environmental Fate

No studies concerning the atmospheric chemistry or environmental fate of this compound have been published. Generally, the environmental fate of a volatile organic compound is determined by its physical properties and its reactivity with atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).

Contribution to Tropospheric Chemical Processes

There is currently no available research detailing the specific contributions of this compound to tropospheric chemical processes. The troposphere is the lowest layer of the atmosphere, where weather occurs and where most airborne pollutants are found and undergo chemical transformations. noaa.gov

The chemical structure of this compound, containing both a ketone and a sulfanyl (B85325) group, suggests it could potentially participate in several key tropospheric processes:

Ozone Formation: Volatile organic compounds (VOCs) can contribute to the formation of ground-level ozone, a major component of smog, through photochemical reactions in the presence of nitrogen oxides (NOx). Without specific studies, the ozone formation potential of this compound is unknown.

Aerosol Formation: The oxidation of organosulfur compounds can lead to the formation of sulfate aerosols, which can impact air quality and climate. acs.orgacs.org The sulfur atom in this compound could potentially be oxidized to form sulfur dioxide (SO2) and subsequently sulfuric acid, a key precursor to aerosol formation. nih.govrsc.org However, the specific reaction pathways and yields are undetermined.

While general principles of tropospheric chemistry provide a framework for potential reactions, the actual impact of this compound remains unquantified.

Formation as a Product of Environmental Oxidation

No studies have been identified that confirm the formation of this compound as a product of the environmental oxidation of other compounds.

In general, volatile sulfur compounds can be formed in the environment through various biological and chemical processes. For instance, the microbial decomposition of sulfur-containing amino acids in soils can release compounds like methyl mercaptan, dimethyl sulfide, and dimethyl disulfide. capes.gov.br Additionally, volatile organic sulfur compounds are known to be produced in marine environments. nih.govcopernicus.org

The oxidation of larger organic molecules in the atmosphere can lead to the formation of smaller, oxygenated compounds, including ketones. It is conceivable that a precursor molecule containing a sulfur atom could be oxidized in the environment to form this compound. However, without specific experimental evidence, this remains a hypothetical pathway.

Future Research Directions and Emerging Trends in the Study of 3,3 Dimethyl 1 Sulfanylbutan 2 One

Development of Novel Stereoselective Synthesis Routes

The creation of chiral molecules with high precision is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Future research will undoubtedly focus on developing novel stereoselective synthesis routes to access enantiomerically pure forms of 3,3-Dimethyl-1-sulfanylbutan-2-one. Current strategies for the asymmetric synthesis of related ketones and sulfur-containing compounds provide a roadmap for these future endeavors.

Promising approaches include the use of chiral catalysts in reactions such as the enantioselective α-sulfenylation of ketones. acs.org While this has been explored for other ketones, its application to produce chiral this compound is a clear future direction. Furthermore, the development of organocatalysts, which are small organic molecules that can induce chirality, presents another fertile area of investigation. For instance, proline-derived catalysts have been successfully used in the asymmetric direct aldol (B89426) reactions of ketones with α-keto acids, achieving excellent enantioselectivities (up to 98% ee). nih.gov Adapting such systems for the introduction of the sulfanyl (B85325) group is a logical next step.

Computational studies will be instrumental in guiding the development of these new synthetic methods. rsc.orgrsc.org By modeling reaction transition states, chemists can predict which catalyst-substrate combinations will lead to the desired stereochemical outcome, thereby accelerating the discovery of efficient and highly selective reactions.

Table 1: Potential Stereoselective Synthesis Strategies for this compound

| Synthesis Strategy | Potential Catalyst Type | Key Advantages |

| Asymmetric α-sulfenylation | Chiral Lewis bases (e.g., selenophosphoramides) | Direct introduction of the sulfur-containing moiety. acs.org |

| Organocatalytic Aldol Reaction | Proline-derived aminopyridines | High enantioselectivity, metal-free conditions. nih.gov |

| Cobalt-Catalyzed Semipinacol Rearrangement | Chiral cobalt-salen complexes | Access to enantioenriched α-aryl ketones, adaptable for sulfur-containing analogues. chemrxiv.org |

Exploration of Catalytic Applications in Organic Synthesis

The unique electronic properties conferred by the sulfur atom in this compound suggest its potential as a ligand or even a catalyst in its own right. Sulfur-containing compounds are known to act as poisons for some catalysts but can also act as promoters in others, highlighting the nuanced role of sulfur in catalysis. mdpi.com

Future research is expected to explore the use of this compound and its derivatives as ligands for transition metal catalysts. The sulfur atom can coordinate to a metal center, influencing its reactivity and selectivity in catalytic transformations. For example, sulfur-containing ligands have been shown to be effective in controlling the outcome of reactions such as α-alkylation of ketones. mdpi.comnih.gov

Moreover, the integration of sulfur-containing molecules into more complex catalytic systems, such as metal-organic frameworks (MOFs), is an exciting emerging trend. northwestern.edu Researchers have demonstrated that incorporating metal-sulfur active sites into MOFs can significantly enhance their catalytic activity in reactions like hydrogenation. northwestern.edu This opens up the possibility of using this compound as a building block for novel, highly active heterogeneous catalysts.

Advanced Materials Science Applications

The functional groups present in this compound—a ketone and a thiol—make it an attractive building block for advanced materials with tailored properties.

One significant area of future research will be its use in the creation of functional polymers . The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. nih.gov This could enable the incorporation of this compound into polymer backbones, leading to materials with specific functionalities. For instance, thioketones have been used to create thioester-based materials that exhibit tunable properties, such as degradability and the ability to be transformed into thermosets. nih.gov

Another promising application lies in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. unlp.edu.ar The thiol group has a strong affinity for gold, allowing for the spontaneous formation of ordered, single-molecule-thick layers. These SAMs can be used to modify the surface properties of materials, for applications ranging from biosensors to electronics. nih.govnih.gov The ketone group of this compound would be exposed at the surface of the SAM, providing a reactive handle for the further attachment of other molecules. The stability and organization of such SAMs are influenced by the solvent used during their formation and the nature of the electrolyte in subsequent applications. nih.govuco.es

Table 2: Potential Materials Science Applications of this compound

| Application Area | Key Functional Group | Potential Properties and Uses |

| Functional Polymers | Thiol | Tunable degradation, thermoset formation, use in multicomponent polymerizations. nih.gov |

| Self-Assembled Monolayers (SAMs) | Thiol | Surface modification of metals, creation of biosensors, platforms for molecular electronics. unlp.edu.arnih.gov |

| Nanoparticle Functionalization | Thiol | Stabilization and functionalization of gold nanoparticles for targeted drug delivery and catalysis. |

Deeper Mechanistic Understanding of Complex Reaction Pathways